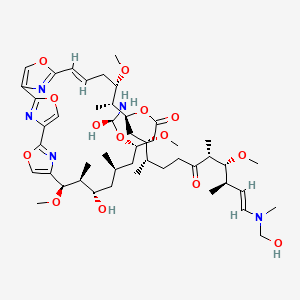

Kabiramide C

Beschreibung

Eigenschaften

Molekularformel |

C48H75N5O14 |

|---|---|

Molekulargewicht |

946.1 g/mol |

IUPAC-Name |

(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one |

InChI |

InChI=1S/C48H75N5O14/c1-27-19-33(66-48(49)58)21-43(57)67-41(22-40(60-9)28(2)15-16-37(55)30(4)44(61-10)29(3)17-18-53(7)26-54)32(6)39(59-8)13-12-14-42-50-35(24-63-42)46-52-36(25-65-46)47-51-34(23-64-47)45(62-11)31(5)38(56)20-27/h12,14,17-18,23-25,27-33,38-41,44-45,48,54,56,58H,13,15-16,19-22,26,49H2,1-11H3/b14-12+,18-17+/t27-,28-,29+,30-,31-,32+,33-,38-,39-,40-,41-,44+,45+,48+/m0/s1 |

InChI-Schlüssel |

XYKNXOJYKRVXBX-ZAUPHERQSA-N |

SMILES |

CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC)OC)OC(N)O |

Isomerische SMILES |

C[C@H]1C[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@@H]([C@H]([C@H](C1)O)C)OC)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)CO)OC)OC)O[C@H](N)O |

Kanonische SMILES |

CC1CC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(C1)O)C)OC)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC)OC)OC(N)O |

Synonyme |

kabiramide C |

Herkunft des Produkts |

United States |

Ii. Natural Occurrence and Isolation Methodologies

Identification of Original Marine Biological Sources

Kabiramide C is a natural product found in specific marine organisms. Its presence has been identified in both marine sponges and the egg masses of certain sea slugs, highlighting a fascinating ecological connection between these species.

Several species of marine sponges have been identified as sources of this compound. Notably, it has been isolated from the black sponge Ircinia sp. collected in the Gulf of Thailand. wisc.edunih.gov Another source is the sponge genus Halichondria, with related compounds being found in Halichondria sp. abdn.ac.uk More recently, the sponge Pachastrissa nux, also found in the Gulf of Thailand, has been identified as a producer of this compound and its analogs. mdpi.com Research on Pachastrissa nux has revealed the presence of several known kabiramide analogs, including B, C, D, G, and I, alongside new derivatives.

| Sponge Species | Location of Collection | Isolated Compounds |

| Ircinia sp. | Gulf of Thailand | This compound |

| Halichondria sp. | Palau | Halichondramide (related macrolide) |

| Pachastrissa nux | Gulf of Thailand | This compound, B, D, G, I, J, K, L |

This compound was first discovered in the egg masses of an unidentified nudibranch (a type of sea slug) collected at Kabira Bay, Ishigaki-jima Island in Japan. mdpi.comnih.gov These egg masses exhibited significant antifungal properties, which led to the isolation of this compound as the active compound. nih.gov The nudibranch Hexabranchus sanguineus is also known to sequester this compound and other related trisoxazole macrolides, which are believed to be obtained from its diet of sponges. abdn.ac.uknih.gov This suggests a mechanism of chemical defense for the vulnerable nudibranch eggs. pnas.org

Sponge Species (e.g., Ircinia sp., Halichondria sp., Pachastrissa nux)

Academic Isolation and Purification Strategies

The process of obtaining pure this compound from its natural sources is a multi-step procedure that involves initial extraction followed by advanced purification techniques.

The initial step in isolating this compound involves extracting the compound from the collected biological material. A common method is the use of a lipophilic (fat-soluble) extract. wisc.edunih.gov For instance, this compound was successfully isolated from a lipophilic extract of the sponge Ircinia sp. wisc.edu This process typically involves soaking the biological material in an organic solvent to draw out the desired compounds.

A study on the sponge Pachastrissa nux utilized a methanol (B129727) extract which, after being partitioned, yielded a crude extract that was then subjected to further purification. The extraction yields can vary depending on the source and the specific part of the organism. For example, in Penares cf. nux, the content of kabiramides was found to be highest in the capitums of the sponge. figshare.com

| Biological Source | Extraction Method |

| Ircinia sp. sponge | Lipophilic extract |

| Unidentified nudibranch egg masses | Lipophilic extract |

| Pachastrissa nux sponge | Methanol extract |

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from other compounds in the crude extract. This is a critical step to achieve high purity.

A common workflow involves successive chromatography on silica (B1680970) gel and Sephadex LH-20. wisc.edu Silica gel chromatography separates compounds based on their polarity. Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size.

The final purification step often utilizes reverse-phase high-performance liquid chromatography (HPLC). wisc.edu In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is a polar liquid. This technique is highly effective in separating complex mixtures and yielding highly pure compounds. For example, the isolation of this compound from Ircinia sp. involved an initial separation on silica gel, followed by Sephadex LH-20, and finally purification by reverse-phase HPLC, which yielded 450 mg of this compound from 12 kg of wet sponge. wisc.edu

Iii. Molecular Mechanism of Action and Actin Cytoskeleton Modulation

Specificity of Interaction with Actin

Kabiramide C, along with other trisoxazole-containing macrolides, demonstrates a remarkable specificity for actin. researchgate.netnih.gov Studies have shown that this compound binds to actin with high affinity, while not interacting with other intracellular proteins, highlighting its targeted action. researchgate.net This specificity is a key factor in its potent biological activity.

This compound exhibits a very strong binding affinity for monomeric actin, also known as G-actin. researchgate.netnih.govrsc.org The formation of the G-actin-Kabiramide C complex is an extremely stable and long-lived interaction. nih.govnih.gov This high-affinity binding effectively sequesters G-actin monomers, preventing them from participating in the formation of actin filaments. researchgate.netrsc.org The dissociation constant (Kd) for the interaction between this compound and G-actin is in the sub-nanomolar range, indicating a very tight binding. nih.gov The binding process itself is a two-step reaction, further contributing to the stability of the complex. nih.govnih.gov Competition-binding studies have revealed that this compound binds to the same site on G-actin as endogenous actin-capping proteins like Gelsolin domain 1 and CapG, suggesting a mechanism of molecular mimicry. nih.govnih.govpnas.orguni-muenchen.de

Table 1: Binding Affinity of this compound and Analogs to G-actin

| Compound | Dissociation Constant (Kd) | Method |

|---|---|---|

| This compound | Sub-nM range nih.gov | Fluorescence-based titrations nih.gov |

| GC-04 (tail analog) | 132 +/- 13 nM nih.gov | Fluorescence-based titrations nih.gov |

| SF-01 (tail analog) | 285 +/- 33 nM nih.gov | Fluorescence-based titrations nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

In addition to sequestering G-actin, this compound also directly interacts with filamentous actin (F-actin). researchgate.netnih.govrsc.org This interaction leads to the severing of existing actin filaments. researchgate.netrsc.orgmdpi.com The binding of this compound to the barbed (fast-growing) end of F-actin filaments effectively caps (B75204) them, preventing further elongation. nih.govmdpi.com Superposition of the this compound-G-actin complex onto a model of F-actin reveals a steric clash with the neighboring actin subunit, providing a structural basis for its filament-severing activity. researchgate.netwisc.edu This dual action of sequestering monomers and severing filaments makes this compound a potent disruptor of the actin cytoskeleton. researchgate.net

High Affinity Binding to Actin Monomers (G-actin)

Identification of Actin Binding Sites

X-ray crystallography studies of the G-actin-Kabiramide C complex have provided detailed insights into the specific binding interactions at the molecular level. nih.govwisc.edurcsb.org These studies have revealed a conserved binding mode for this compound and related macrolides. nih.gov

This compound binds to a significant hydrophobic cleft located between subdomains 1 and 3 of the actin monomer. researchgate.netnih.govrsc.orgnih.govwisc.eduresearchgate.net This binding site is notably the same one utilized by the gelsolin family of actin-capping proteins, further supporting the concept of biomimicry. nih.govwisc.edurcsb.orgresearchgate.net The total molecular surface area buried upon this compound binding to actin is substantial, measuring approximately 1,480 Ų. wisc.edu

The trisoxazole ring, a characteristic feature of this compound, interacts primarily with a hydrophobic patch on the surface of actin subdomain 1. researchgate.netnih.govwisc.eduresearchgate.net This interaction involves hydrophobic contacts with specific actin residues, including Ile341, Ile345, Ser348, and Leu349. wisc.edu While this interaction is considered relatively weak, it serves to anchor the macrolide to the actin surface, facilitating the subsequent high-affinity binding of the aliphatic tail. wisc.edu

The long aliphatic side chain, or "tail," of this compound inserts deeply into the hydrophobic cavity between actin subdomains 1 and 3. researchgate.netrsc.orgnih.govwisc.eduresearchgate.net This insertion is the key determinant of the high-affinity binding of trisoxazole macrolides to actin. wisc.edu The tail forms extensive hydrophobic contacts with numerous actin residues, including Ala135, Tyr143, Gly146, Thr148, Gly168, Tyr169, Leu346, Leu349, Phe352, and Met355. nih.govwisc.edu This deep burial of the aliphatic tail within the hydrophobic cleft is responsible for the majority of the binding stability. nih.gov The interaction is further stabilized by water molecules that bridge the terminal oxygen of the N-methyl-vinylformamide group on the tail with backbone amide hydrogens of actin residues Tyr133, Ile136, and Ala170. wisc.edu

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Gelsolin |

| CapG |

| Ulapualide A |

| Halichondramide |

Interaction of Trisoxazole Ring with Actin Subdomain 1

Effects on Actin Dynamics and Polymerization

This compound demonstrates potent F-actin severing capabilities. researchgate.netmdpi.com This activity is initiated by the binding of the macrolide ring of this compound to an exposed hydrophobic patch on the surface of an actin protomer within a filament, specifically between subdomains 1 and 3. pnas.orgwisc.edu This initial, relatively weak interaction serves to anchor the molecule. wisc.edu Subsequently, the long, flexible aliphatic tail of this compound inserts into the hydrophobic cleft between these subdomains. wisc.edu This high-affinity binding event displaces a crucial longitudinal contact between adjacent actin subunits in the filament. pnas.orgwisc.edu The disruption of this interaction compromises the stability of the filament, leading to its eventual breakage or severing. wisc.edu This mechanism of severing has been proposed to be similar to that of the actin-binding protein gelsolin. wisc.edu

The severing action of this compound contributes to the rapid depolymerization of pre-existing actin filaments, a key factor in its cytotoxic effects. researchgate.netmdpi.com Studies have shown that this severing activity is a common feature among related marine macrolides that target the actin cytoskeleton. pnas.org

Following the severing of an actin filament, this compound remains bound to the newly created barbed end, effectively "capping" it. mdpi.compnas.orgnih.gov The barbed end is the fast-growing end of the filament where the addition of new actin monomers primarily occurs. By capping this end, this compound prevents further elongation of the filament. nih.govpnas.org This unregulated capping activity is a crucial aspect of its mechanism, as it leads to the formation of shorter, dysfunctional actin filaments. nih.gov

The complex formed between G-actin and this compound also functions as a potent barbed-end capping agent. pnas.orgnih.gov This complex can bind to the barbed end of a growing filament, thereby inhibiting the incorporation of new actin monomers and halting filament growth. nih.govpnas.org This capping function is highly efficient, with even low concentrations of the G-actin-Kabiramide C complex significantly impacting actin polymerization. nih.gov

In addition to its effects on F-actin, this compound also interacts directly with G-actin monomers. researchgate.net It binds to G-actin with high affinity, forming a stable 1:1 complex. researchgate.net This process, known as sequestration, effectively reduces the cellular pool of available G-actin monomers that are competent for polymerization. researchgate.net By sequestering these essential building blocks, this compound further inhibits the formation and growth of new actin filaments.

The G-actin-Kabiramide C complex is remarkably stable and long-lived, which contributes significantly to the compound's potent cytotoxic effects. nih.govpnas.org This sequestration activity, combined with filament severing and capping, creates a powerful multi-pronged attack on the actin cytoskeleton.

The culmination of this compound's severing, capping, and sequestering activities is a potent inhibition of actin polymerization and filament growth. researchgate.netpnas.orgnih.gov By reducing the concentration of available G-actin and blocking the barbed ends of existing filaments, this compound effectively shuts down the dynamic processes of filament assembly. pnas.orgnih.gov

Research has demonstrated that even at low concentrations, this compound can dramatically reduce the rate and extent of actin polymerization. pnas.orgnih.gov This inhibition has profound consequences for cellular processes that rely on dynamic actin networks, such as cell motility, cytokinesis, and intracellular transport. nih.gov

Sequestration of G-actin Monomers

Biomolecular Mimicry and Competition with Actin-Binding Proteins

A fascinating aspect of this compound's mechanism of action is its ability to mimic the function of natural actin-binding proteins, particularly those of the gelsolin family. nih.govpnas.orguni-muenchen.de This "biomolecular mimicry" allows it to effectively hijack the regulatory pathways of the actin cytoskeleton.

Gelsolin is a key regulatory protein that controls actin dynamics through its ability to sever actin filaments and cap their barbed ends. nih.gov Structural and functional studies have revealed that this compound binds to the same site on actin as domain 1 of gelsolin (GS1). wisc.edunih.govnih.gov Superimposition of the actin-bound structures of this compound and GS1 shows a significant spatial overlap, indicating that they compete for the same binding site on the actin monomer. wisc.edu

This competition has been confirmed experimentally, demonstrating that this compound can displace GS1 from G-actin. nih.gov By mimicking the severing and capping functions of gelsolin, this compound acts as a potent, unregulated disruptor of the actin cytoskeleton. nih.govpnas.org Unlike gelsolin, whose activity is tightly regulated by cellular signals like calcium ions and pH, this compound's action is persistent and uncontrolled, leading to widespread cytoskeletal collapse. nih.gov This functional mimicry underscores the sophisticated molecular strategy employed by this natural product to exert its powerful biological effects. wisc.eduuni-muenchen.de

Competition with Endogenous Capping Proteins (e.g., Gelsolin, CapG)

This compound exhibits a remarkable ability to mimic the function of endogenous actin-capping proteins, a phenomenon referred to as "biomolecular mimicry". uni-muenchen.denih.govacs.org This mimicry is central to its mechanism of action and its profound effects on the actin cytoskeleton. Structural and biochemical studies have revealed that this compound directly competes with cellular capping proteins, such as Gelsolin and CapG, for binding to actin. nih.govnih.govpnas.org

Research has demonstrated that this compound binds to the same site on G-actin as the domain 1 of Gelsolin (GS1) and CapG. nih.govacs.orgpnas.org This binding site is located in a hydrophobic cleft between subdomains 1 and 3 of the actin monomer. wisc.eduresearchgate.netrcsb.org X-ray crystallography studies have shown a significant spatial overlap between the binding positions of this compound and Gelsolin domain 1 on the actin molecule, providing a clear structural basis for their competition. wisc.eduresearchgate.net The total molecular surface area buried upon this compound binding to actin is approximately 1,480 Ų, which is comparable to the 2,116 Ų buried in the actin-Gelsolin domain 1 interface. wisc.eduresearchgate.net

Competition-binding assays have experimentally confirmed this direct competition. nih.govwisc.edu These studies show that this compound can efficiently displace Gelsolin domain 1 from its complex with G-actin. pnas.org However, the reverse is not true; Gelsolin domain 1 is unable to displace this compound from a pre-formed G-actin-Kabiramide C complex, indicating the remarkable stability of the latter. pnas.orgresearchgate.net This stability is a key factor in its potent activity. Similarly, this compound effectively displaces CapG from its complex with G-actin in a calcium-independent manner. pnas.orgresearchgate.net

The functional consequence of this competition is the inhibition of the normal regulatory activities of Gelsolin and CapG. nih.gov In a cellular context, these endogenous proteins play a crucial role in controlling actin filament length by capping the fast-growing barbed (+) ends. nih.govmdpi.com By competing for the same binding site, this compound effectively prevents these proteins from performing their capping function. uni-muenchen.de Furthermore, free this compound itself can bind to actin protomers within the filament, leading to severing and subsequent capping of the newly exposed barbed end, thus acting as a functional mimic of Gelsolin. nih.govnih.govpnas.org

The G-actin-Kabiramide C complex also functions as a potent, unregulated capping agent. nih.govnih.govpnas.org It binds to the barbed end of growing actin filaments, preventing the addition of new actin monomers and thereby halting filament elongation. nih.govpnas.org This unregulated capping activity disrupts the dynamic processes of cell motility and cytokinesis. nih.govnih.govpnas.org

Table 1: Competitive Interactions of this compound with Endogenous Capping Proteins

| Interacting Molecule | Binding Site on Actin | Nature of Competition with this compound | Key Research Findings | Citations |

| Gelsolin (Domain 1) | Hydrophobic cleft between subdomains 1 and 3 | Direct, Competitive | This compound displaces Gelsolin domain 1 from G-actin. The G-actin-Kabiramide C complex is more stable than the G-actin-Gelsolin complex. | nih.govpnas.orgwisc.eduresearchgate.net |

| CapG | Hydrophobic cleft between subdomains 1 and 3 | Direct, Competitive | This compound displaces CapG from G-actin in a Ca²⁺-independent manner. | nih.govpnas.orgresearchgate.net |

Iv. Biological Activities and Cellular Phenotypes in Research Models

Cytotoxic Effects in Cultured Cells

Kabiramide C exhibits significant cytotoxic effects across various cultured cell lines. Its ability to induce cell death is a direct consequence of its potent disruption of the actin cytoskeleton, a critical component for numerous cellular functions.

Studies have demonstrated that this compound induces cell death in a concentration-dependent manner. In rat bladder carcinoma (NBT-II) cells, treatment with 1 µM or higher concentrations of this compound leads to a complete breakdown of the actin cytoskeleton and subsequent cell death within a few hours. nih.gov At lower concentrations of approximately 10–100 nM, while not immediately lethal, the compound still causes significant cellular stress that can lead to apoptosis. nih.gov Research on HeLa cells has also indicated that compounds targeting the actin cytoskeleton can induce apoptosis, often through mitochondria-dependent pathways involving the activation of caspases. researchgate.netrsc.org

| Cell Line | Concentration | Observed Effect | Time Frame |

| NBT-II | ≥ 1 µM | Complete actin cytoskeleton breakdown and cell death | Within hours |

| NBT-II | 10-100 nM | Cytoskeletal defects, potential for apoptosis | Longer exposure |

| HeLa | Not specified | Apoptosis induction | Not specified |

Impact on Cell Morphology and Processes

The primary mechanism of this compound's action is its interaction with actin, which leads to a cascade of effects on cell morphology and fundamental cellular processes.

This compound potently disrupts the organization of the actin cytoskeleton. It functions by binding to globular actin (G-actin) to form a highly stable complex. nih.govnih.gov This complex then acts as a capping agent at the barbed (+) ends of actin filaments (F-actin), preventing further polymerization. nih.govnih.gov Furthermore, free this compound can directly bind to and sever existing actin filaments. nih.govnih.gov This dual action of sequestering actin monomers and capping/severing filaments leads to a widespread collapse of the actin network. nih.govresearchgate.net This disruption is evident in the loss of actin stress fibers and the accumulation of F-actin at the cell cortex. nih.govrsc.org

A direct consequence of the disrupted actin cytoskeleton is the severe inhibition of cell motility and the formation of cellular protrusions like lamellipodia. nih.govresearchgate.net The dynamic assembly and disassembly of actin filaments at the leading edge of a cell are the driving forces behind cell migration. mdpi.com By capping the growing ends of these filaments, the G-actin-kabiramide C complex effectively halts the protrusive activity necessary for movement. nih.gov Studies have shown that even at low nanomolar concentrations (10–100 nM), this compound is a potent inhibitor of cell motility. nih.govnih.gov This effect has been visualized in live cells, where treatment leads to a loss of the lamellipodium and cessation of movement. nih.gov

Cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells, is heavily reliant on a contractile ring composed of actin and myosin. The disruption of actin dynamics by this compound leads to significant defects in this process. nih.gov Cells treated with 10–100 nM of this compound often fail to complete cytokinesis, resulting in the formation of multinucleated cells (polyploidy). nih.gov This indicates that the proper formation and function of the contractile ring are compromised, preventing the successful separation of the cells.

Alterations in Intracellular Vesicle Transport

Antiproliferative Activities (excluding human clinical)

This compound demonstrates significant antiproliferative activity against various cancer cell lines in vitro. researchgate.netnih.gov This activity is largely attributed to its ability to bind to G-actin and disrupt the dynamics of the actin cytoskeleton, which is crucial for cell division and proliferation. researchgate.netnih.gov

Notably, this compound exhibits a degree of bioselectivity, showing greater potency against cancer cells compared to normal cells. researchgate.netnih.gov For instance, it displays a tenfold higher in vitro growth inhibitory effect against human MCF-7 breast cancer cells (GI50 ≈ 0.5 µM) than against human fibroblasts (GI50 ≈ 8 µM). researchgate.netnih.gov This differential activity suggests a potential therapeutic window, a desirable characteristic for an anticancer agent. nih.gov The potent antiproliferative effects of this compound and its analogs are a subject of ongoing research for the development of new anticancer therapies. researchgate.netresearchgate.net

| Cell Line | Cell Type | Activity Metric | Concentration (µM) | Source |

|---|---|---|---|---|

| MCF-7 | Human Breast Cancer | GI50 | ~0.5 | researchgate.netnih.gov |

| Human Fibroblasts | Normal Human Cells | GI50 | ~8 | researchgate.netnih.gov |

Antifungal Activity

This compound was initially identified due to its considerable antifungal properties. nih.gov It has demonstrated marked activity against a range of pathogenic fungi. nih.govmdpi.com Research has documented its effectiveness against species such as Candida albicans, Aspergillus niger, Penicillium citrium, and Trichophyton interdigitale. mdpi.com

The mechanism of its antifungal action is believed to be linked to its ability to disrupt the actin cytoskeleton in eukaryotic cells, a fundamental component for fungal growth and cell division. nih.gov In comparative studies, this compound has shown high potency, with its Minimum Inhibitory Concentration (MIC) against several strains of Candida species and Cryptococcus neoformans being nearly equal to that of the clinical antifungal agent Amphotericin B. nih.gov This potent activity highlights its potential as a lead compound for the development of novel antifungal agents. ontosight.aifrontiersin.org

| Fungal Species | Activity Metric | Potency | Source |

|---|---|---|---|

| Candida albicans | Marked Antifungal Activity | - | mdpi.com |

| Aspergillus niger | Marked Antifungal Activity | - | mdpi.com |

| Penicillium citrium | Marked Antifungal Activity | - | mdpi.com |

| Trichophyton interdigitale | Marked Antifungal Activity | - | mdpi.com |

| Candida sp. | MIC | Nearly equal to Amphotericin B | nih.gov |

| Cryptococcus neoformans | MIC | Nearly equal to Amphotericin B | nih.gov |

V. Structural Biology and Biophysical Characterization

X-ray Crystallography of Actin-Kabiramide C Complexes

X-ray crystallography has provided high-resolution insights into the binding of Kabiramide C to actin. The structure of rabbit skeletal muscle α-actin in complex with this compound has been solved, revealing the precise nature of their interaction. rcsb.orgproteopedia.org This structural data is foundational to understanding its mechanism of action.

A key study deposited in the Protein Data Bank under the accession code 1QZ5 details the crystal structure of the G-actin-Kabiramide C complex at a resolution of 1.45 Å. rcsb.org The crystallographic data confirms that this compound forms a 1:1 complex with G-actin. rsc.orgnih.gov

| Parameter | Value |

|---|---|

| Method | X-ray Diffraction |

| Resolution | 1.45 Å |

| Space Group | P 21 21 21 |

| Unit Cell Lengths (Å) | a=69.92, b=70.62, c=75.13 |

| Unit Cell Angles (°) | α=90, β=90, γ=90 |

| R-Value Work | 0.169 |

| R-Value Free | 0.187 |

Prior to the crystallographic studies, the absolute stereochemistry of several members of the trisoxazole macrolide family, including this compound, was not definitively established. The high-resolution X-ray diffraction data from the co-crystal of actin and this compound was pivotal in unambiguously determining the absolute stereochemistry of the toxin. rcsb.orgjst.go.jpwisc.edu This structural elucidation was crucial, as the specific three-dimensional arrangement of the atoms in this compound dictates its high-affinity and specific binding to actin. rcsb.org Analysis of the electron density maps allowed for the precise assignment of all chiral centers within the macrolide structure. wisc.edunih.gov

The crystal structure of the actin-Kabiramide C complex reveals a detailed picture of the molecular interactions that stabilize the complex. rcsb.orgproteopedia.org The binding mode is characterized by the insertion of this compound into a critical hydrophobic cleft on the actin surface, located between subdomains 1 and 3. rcsb.orgrsc.orgmdpi.com This binding site is notably the same one occupied by actin-capping proteins of the gelsolin superfamily, suggesting that this compound acts as a small molecule biomimetic of these larger regulatory proteins. rcsb.orgwisc.edu

The interaction is bipartite:

Trisoxazole Ring: The planar trisoxazole portion of this compound interacts with actin's subdomain 1. rcsb.orgwisc.edu

Aliphatic Side Chain: The long, flexible aliphatic tail of the macrolide is inserted deep into the hydrophobic cavity between subdomains 1 and 3. rcsb.orgrsc.org This insertion is critical for the high affinity of the interaction and is a conserved feature among related toxins like Jaspisamide A. rcsb.orgwisc.edu

The binding is predominantly mediated by hydrophobic contacts. For instance, the macrolide ring establishes a weak but important anchoring interaction with an exposed hydrophobic patch on actin, involving residues such as Ile341, Ile345, Ser348, and Leu349. wisc.edu This initial binding facilitates the insertion of the tail into the cleft, which displaces the D-loop of a neighboring actin monomer in a filament, leading to severing. researchgate.net The superposition of the G-actin-Kabiramide C structure onto F-actin models shows a steric clash between the bound macrolide and residues Val43, Met44, and Val45 of the adjacent actin subunit, providing a structural basis for its filament-severing activity. wisc.eduresearchgate.net

Elucidation of Absolute Stereochemistry

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy has proven to be a versatile and powerful tool for studying the kinetics and thermodynamics of this compound's interaction with actin in solution. These methods often rely on environmentally sensitive fluorescent probes attached either to actin or to this compound itself.

The binding of this compound to globular actin (G-actin) can be monitored in real-time using fluorescently labeled actin. A common probe is N-(1-pyrenyl)iodoacetamide (pyrene) attached to Cys-374 of actin, although probes like N,N-dimethyl-N-(iodoacetyl)-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine (IANBD) and 6-propionyl-2-(dimethylamino)naphthalene (Prodan) have also been employed. nih.gov The fluorescence of these probes is sensitive to conformational changes in actin that occur upon ligand binding. nih.gov

When this compound binds to Prodan-labeled G-actin, it induces a significant quenching of the probe's fluorescence intensity. osti.gov This change in fluorescence can be titrated against the concentration of this compound to determine the binding affinity and stoichiometry. Studies using this method have confirmed the formation of a high-affinity, 1:1 complex. nih.govosti.gov

Furthermore, fluorescent conjugates of this compound itself have been synthesized, such as those with tetramethylrhodamine (B1193902) (TMR) or fluorescein (B123965) diester (FDE). nih.gov These fluorescent probes retain the actin-binding properties of the parent compound and allow for direct monitoring of the binding event through changes in fluorescence polarization or anisotropy. nih.gov

| Probe | Labeling Site | Principle of Detection | Application |

|---|---|---|---|

| Pyrene (B120774) | Actin (Cys-374) | Fluorescence intensity increases upon polymerization. | Monitoring polymerization/depolymerization. nih.govuni-muenchen.de |

| Prodan | Actin (Cys-374) | Emission spectrum shifts upon binding/polymerization. | Monitoring binding to G-actin and polymerization. nih.gov |

| TMR-Kabiramide C | This compound | Fluorescence polarization/anisotropy changes upon binding actin. | Quantifying G-actin, imaging F-actin barbed ends. nih.govresearchgate.netmdpi.com |

| FDE-Kabiramide C | This compound | Fluorescence polarization changes upon binding actin. | Quantifying G-actin and cellular imaging. nih.gov |

The impact of this compound on actin dynamics is readily quantified using fluorescence assays. The polymerization of pyrene-labeled G-actin into filamentous actin (F-actin) is accompanied by a significant increase in pyrene fluorescence. uni-muenchen.de By monitoring this signal over time, the kinetics of actin polymerization can be accurately measured.

Studies have shown that this compound inhibits actin polymerization in a concentration-dependent manner. nih.gov Even substoichiometric amounts of a pre-formed G-actin-Kabiramide C complex can dramatically reduce the rate and extent of actin polymerization. nih.govresearchgate.net This is attributed to the complex acting as a potent capping agent, binding to the growing barbed (+) ends of actin filaments and preventing further monomer addition. nih.govnih.govpnas.org

Conversely, the depolymerization or severing of pre-formed F-actin can also be observed. The addition of this compound to pyrene-labeled F-actin causes a decrease in fluorescence, which has been associated with filament severing. nih.gov However, it's noted that this decrease is not solely due to depolymerization but also reflects a direct quenching effect of the bound KabC-actin complex within the filament before severing occurs. nih.govpnas.org Time-resolved fluorescence spectroscopy shows that this compound binds rapidly to F-actin, followed by a slower severing event. pnas.org

Fluorescence spectroscopy has been essential in characterizing the formation and remarkable stability of the G-actin-Kabiramide C complex. Kinetic studies reveal that the complex is formed through a two-step binding reaction. nih.govnih.gov This multi-step process likely contributes to the kinetic trapping of the macrolide, resulting in an extremely stable and long-lived complex. nih.gov

Competition binding assays using fluorescently labeled actin have demonstrated that this compound competes for the same binding site as the actin-binding domains of gelsolin and CapG, further supporting its role as a functional mimic of these capping proteins. nih.govnih.gov The stability of the complex is a key feature of its cytotoxicity; the G-actin-Kabiramide C complex is not easily dissociated and acts as an unregulated capping protein that disrupts the tightly controlled processes of actin filament growth required for cell motility and division. nih.govnih.govpnas.org

Real-time Measurement of Actin Polymerization/Depolymerization

Computational Modeling and In Silico Analysis

Computational approaches have been instrumental in elucidating the structural basis of this compound's interaction with actin and in guiding the design of new analogs with potentially improved properties. These in silico methods, particularly molecular docking, allow for a detailed examination of the binding interface at an atomic level.

Flexible docking simulations have been employed to model the interaction between this compound and actin, providing critical insights into the key structural features governing this binding. nih.govnih.gov In this computational technique, the protein receptor (actin) is typically held rigid, while the ligand (this compound) is allowed conformational flexibility, enabling a more accurate prediction of the binding mode. ijpras.commdpi.com

These studies have successfully developed an in silico, ligand-based view of the structural determinants for the binding of natural products like this compound to actin. nih.govnih.gov The analysis highlights the significant role of both hydrophobic and hydrogen-bonding interactions in the formation of the this compound-actin complex. nih.gov The binding site on actin is characterized as being predominantly hydrophobic. nih.gov Van der Waals forces, therefore, contribute significantly to the binding energy. nih.gov

Through the use of X-ray crystal structures (e.g., PDB ID: 1QZ5 for this compound bound to actin) and flexible docking of toxin fragments, researchers have identified specific residues on the actin surface that are crucial for binding. nih.govresearchgate.net These interactions are key to understanding the mechanism by which this compound mimics the function of actin-binding proteins like gelsolin. nih.gov

Key interactions identified through computational modeling include contacts within a hydrophobic pocket on actin where the macrocyclic portion of this compound resides. nih.gov The table below summarizes the key types of interactions and their contribution to the binding score.

| Interaction Type | Contribution to Docking Score | Key Interacting Regions on Actin |

| Van der Waals Interactions | >0.6 kcal/mol | Hydrophobic pocket accommodating the macrocycle |

| Electrostatic Interactions | >0.3 kcal/mol | Various residues on the binding site |

Data derived from in silico flexible docking studies. nih.gov

A significant outcome of computational modeling is the ability to predict how structural modifications to this compound might enhance its binding affinity for actin. nih.govnih.gov By identifying potential interaction sites on actin that are not fully exploited by the natural this compound structure, researchers can propose targeted chemical changes to improve binding. nih.gov

Guided by flexible docking results, specific modifications to the this compound scaffold have been proposed to increase its interaction with actin. nih.gov One strategy focused on enhancing hydrophobic contacts within the binding cleft. nih.gov The following modifications were computationally evaluated:

Modification at C8: The methyl group at the C8 position was replaced with a pent-2-enyl group. This change was designed to target a hydrophobic interaction at Pro-332 on the actin surface. nih.gov

Modification at C32: The methoxy (B1213986) group at the C32 position was substituted with a propoxy group. This modification aimed to increase hydrophobic contact with the Thr-351 residue of actin. nih.gov

These targeted in silico modifications led to the design of a new structure with a predicted binding energy that was increased by 20%. nih.govnih.gov Remarkably, this enhanced binding potential was achieved alongside a 20% reduction in the molecule's mass. nih.govnih.gov This demonstrates the power of computational modeling to guide the development of smaller, yet more potent, actin-targeting agents based on the this compound framework. nih.gov

| Original Group | Position | Proposed New Group | Targeted Actin Residue | Predicted Outcome |

| Methyl | C8 | Pent-2-enyl | Pro-332 | Increased hydrophobic interaction |

| Methoxy | C32 | Propoxy | Thr-351 | Increased hydrophobic interaction |

Table summarizing computationally predicted modifications to this compound for enhanced actin binding. nih.gov

Vi. Structure Activity Relationship Sar Investigations

Role of Macrolide Ring in Binding Stability

The macrolide ring of Kabiramide C plays a fundamental role in the initial binding and anchoring of the molecule to actin. wisc.edu Structural studies have revealed that the macrolide ring interacts with a hydrophobic patch on the surface of actin, specifically near subdomains 1 and 3. wisc.edunih.gov This interaction is primarily mediated by hydrophobic contacts between the ring and actin residues such as Ile-341, Ile-345, Ser-348, and Leu-349. wisc.edunih.gov While this initial binding is considered relatively weak, it is a critical first step that positions the molecule correctly for the subsequent high-affinity interactions. wisc.edu The macrolide ring effectively acts as an anchor, facilitating the insertion of the aliphatic tail into the deep cleft between actin subdomains. wisc.edu The variability in size and side groups among different actin-binding macrolides suggests that only a few key contacts between the macrolide ring and the hydrophobic patch on actin are necessary for this initial binding step. researchgate.net Although the aliphatic tail is the primary determinant of binding affinity, the presence of the macrolide ring is essential for maintaining the high efficiency of actin binding and disruption. researchgate.net

Significance of Aliphatic Tail for Actin Filament Severing and Capping

The extended aliphatic tail of this compound is the key determinant for its potent biological effects, including high-affinity binding, actin filament severing, and capping. wisc.edunih.govrsc.org Following the initial anchoring of the macrolide ring, the long, flexible, and hydrophobic tail inserts into the deep hydrophobic cleft located at the interface of actin subdomains 1 and 3. wisc.edunih.govmdpi.comrcsb.org This action is responsible for the majority of the binding energy and the stability of the this compound-actin complex. wisc.edu

This insertion directly competes with and displaces the DNase I-binding loop of an adjacent actin protomer within the filament, disrupting the longitudinal protomer-protomer contacts that are essential for filament stability. wisc.eduresearchgate.net This disruption compromises the integrity of the filament, leading to its eventual severing. wisc.edu Once the filament is severed, the this compound molecule remains tightly bound to the newly exposed barbed end of the actin filament, effectively "capping" it and preventing further polymerization. nih.govmdpi.comnih.gov This dual action of severing and capping is analogous to the function of natural actin-binding proteins like gelsolin, leading to the characterization of this compound as a "biomimetic" of these proteins. nih.govrcsb.orgnih.gov The critical role of the tail is further supported by studies showing that synthetic analogues of the tail region alone can replicate the actin filament-binding and severing activities of the parent macrolide. nih.govnih.gov

Impact of Specific Structural Modifications

To further probe the functional importance of various moieties within the this compound structure, a range of analogues with specific modifications have been synthesized and evaluated.

The binding of the aliphatic tail is predominantly driven by hydrophobic and van der Waals forces within the nonpolar cleft of actin. wisc.edu Introducing charged or highly polar groups into this lipophilic tail is predicted to be detrimental to binding affinity. wisc.edu Such modifications would introduce unfavorable electrostatic interactions within the hydrophobic pocket, significantly decreasing the probability of the tail's insertion and the stability of the resulting complex. wisc.edu This principle has been considered in the design of this compound analogues, where maintaining the hydrophobicity of the tail is a key consideration for preserving actin-binding activity. wisc.edu

In an innovative approach to modulate the activity of this compound, researchers have created hybrid molecules by modifying a fragment of the natural product with a Wiskott-Aldrich syndrome protein-homology domain 2 (WH2) consensus actin-binding motif. rsc.orglookchem.com The WH2 motif, typically characterized by the sequence LKKV, is a key element in many natural actin-binding proteins. rsc.org Studies showed that replacing the macrolactone portion of this compound with the LKKV tetrapeptide resulted in hybrids that, while not showing an increased affinity for monomeric G-actin, exhibited a significantly enhanced potency for depolymerizing F-actin filaments. rsc.orglookchem.comrsc.orgrsc.org This suggests that the WH2 motif confers a specific F-actin targeting or destabilizing activity that is distinct from simple monomer sequestration. rsc.orgrsc.org The effect was found to be specific to the LKKV fragment, highlighting a successful fusion of a natural product scaffold with a protein-mimicking motif to create a potent disruptor of the actin cytoskeleton. researchgate.netrsc.org

| Compound/Fragment | Modification | Effect on G-Actin Affinity | Effect on F-Actin Depolymerization | Reference |

| This compound Fragment | Modified with LKKV (WH2 motif) | Not Enhanced | Increased Potency | rsc.orglookchem.com |

| Shorter Analogue | No LKKV motif | Low affinity | Potent inhibitor of polymerization | rsc.orglookchem.com |

A significant body of research has focused on designing and synthesizing analogues of this compound with varied side chains to explore the SAR and develop simplified, more accessible compounds with potent activity. These studies have confirmed that the aliphatic tail region is the primary locus of actin filament-binding and severing activity. nih.govresearchgate.net

Synthetic strategies have produced a variety of analogues, including:

Simplified Tail Analogues: Analogues that retain the key functional groups of the natural tail but with a simplified backbone have been created. For example, synthetic tail analogues of the related macrolide aplyronine C were shown to bind to G-actin with nanomolar dissociation constants and retain biological activity. nih.govresearchgate.net

Hybrid Compounds: Researchers have designed hybrid structures that combine features of this compound with other actin-binding natural products like rhizopodin (B1263428) and bistramide. researchgate.net This approach aims to create novel pharmacophores by merging the binding motifs of different potent molecules.

Functionalized Analogues: Analogues have been synthesized to introduce specific functionalities. For instance, a 7-(4-aminomethyl-1H-1,2,3-triazol-1-yl) analogue of this compound was created via click chemistry. acs.org This particular modification did not diminish the cytotoxicity or the 1:1 binding to G-actin, and it provides a key intermediate for developing actin-directed fluorescent probes and other targeted drugs. acs.orgacs.org

Position-Specific Modification (e.g., 7-hydroxyl group)

While direct SAR studies detailing the modification of the C7-hydroxyl group on this compound are not extensively documented in publicly available literature, research on analogous complex macrolides provides significant insights into the importance of this position. For instance, studies on aplyronine A, another marine macrolide that binds to actin, have highlighted the critical nature of the substituent at the C7 position for its potent cytotoxicity. acs.org In aplyronine A, the C7 position is esterified with N,N,O-trimethylserine (TMSer). SAR studies have demonstrated that this C7 TMSer ester, along with the C9 hydroxy group and a conjugated diene in the macrolactone ring, are crucial for its biological activity. acs.org

Molecular modeling and biological evaluation of aplyronine A analogues have suggested that the entire macrolactone structure is important for correctly positioning the C7 ester. acs.org This proper orientation is thought to be essential for the molecule's interaction with tubulin, in addition to its primary interaction with actin. acs.org Although this compound possesses a simpler hydroxyl group at C7 compared to the bulky ester in aplyronine A, the findings for aplyronine A strongly suggest that the nature of the functional group at this position can dramatically influence biological activity.

Based on these related findings, it can be inferred that modifications to the C7-hydroxyl group of this compound would likely have a significant impact on its bioactivity. Alterations such as acylation, etherification, or replacement with other functional groups could affect the molecule's hydrogen bonding capacity, polarity, and steric profile, thereby influencing its binding to actin and its cytotoxic effects.

Table 1: Deduced Importance of C7-Substituent in Actin-Binding Macrolides from Analogue Studies

| Compound/Analogue | C7-Substituent | Key Observation on Biological Activity | Reference |

| Aplyronine A | N,N,O-trimethylserine (TMSer) ester | C7-ester is crucial for potent cytotoxicity. | acs.org |

| Aplyronine A Analogue | Modified or absent C7-ester | Reduced or altered cytotoxicity and interaction with target proteins. | acs.org |

| This compound | Hydroxyl (-OH) | The role is inferred to be significant based on analogue studies, likely involved in binding interactions. |

Vii. Synthetic Methodologies and Analogue Development

Total Synthesis Approaches

The total synthesis of Kabiramide C and its congeners is a significant challenge due to the presence of a large macrolide ring, multiple stereocenters, and a sensitive trisoxazole moiety. Synthetic strategies have consequently focused on flexible and convergent approaches.

The construction of complex natural products like this compound often relies on the synthesis of smaller, stereochemically defined fragments that are later combined. Asymmetric synthesis is critical to establish the correct stereochemistry of the numerous chiral centers present in the molecule. For instance, studies have been directed toward the asymmetric synthesis of the C1–C19 fragment of this compound, which contains a significant portion of the molecule's stereochemical complexity. acs.org These strategies often employ well-established asymmetric reactions, such as substrate-controlled aldol (B89426) reactions or the use of chiral auxiliaries, to install the desired stereocenters with high selectivity. nih.gov A common approach involves building upon a simple chiral starting material, sequentially adding new stereocenters through diastereoselective reactions. nih.gov This method allows for the controlled construction of polyketide chains characteristic of macrolides like this compound.

Convergent synthesis is a powerful strategy for the construction of large, complex molecules. This approach involves synthesizing key fragments of the target molecule independently and then coupling them together in the later stages of the synthesis. This method is generally more efficient than a linear approach, where the main backbone is elongated step-by-step. For macrolides structurally related to the kabiramides, such as the mycalolides, convergent strategies have been successfully employed. nii.ac.jp These syntheses typically involve the preparation of two or three major fragments of similar complexity, which are then joined using reliable coupling reactions. nii.ac.jpresearchgate.net This modular approach is not only efficient but also provides the flexibility to create analogues by modifying one of the building blocks before the convergent coupling step. researchgate.net

The successful synthesis of complex macrolides like this compound often hinges on the application of modern, powerful chemical reactions that can form key bonds under mild conditions and with high selectivity.

Olefin Metathesis: This reaction, particularly ring-closing metathesis (RCM), has become an invaluable tool for the formation of large rings (macrocyclization). nih.govmdpi.com In the synthesis of related tris-oxazole macrolides like mycalolides, RCM has been used as a key step to construct the macrolactone core from a linear precursor. nii.ac.jp Cross-metathesis is also employed to connect complex fragments, for example, to form the C19-C20 double bond in mycalolide analogues. nii.ac.jpacs.org The development of well-defined and functional-group-tolerant ruthenium catalysts has been instrumental in the widespread application of this reaction in natural product synthesis. mdpi.com

Julia-Kocienski Olefination: This reaction is a highly reliable method for forming carbon-carbon double bonds, typically with excellent E-selectivity. mdpi.comwikipedia.org It involves the reaction of a heterocyclic sulfone (often a benzothiazolyl or tetrazolyl sulfone) with an aldehyde or ketone. alfa-chemistry.compreprints.org This olefination is prized for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for late-stage fragment coupling in complex syntheses. mdpi.compreprints.org In strategies for assembling macrolides, the Julia-Kocienski olefination is frequently used to connect two major fragments, for instance, in the synthesis of mycalolides and other complex polyketides. nii.ac.jpresearchgate.net

Convergent Assembly of Complex Building Blocks

Design and Synthesis of this compound Analogues

The development of this compound analogues is driven by the need for tools to study its biological mechanism and to create simplified structures that retain biological activity while being more synthetically accessible.

To visualize the interaction of this compound with its cellular target, actin, researchers have designed and synthesized fluorescently labeled analogues. researchgate.netacs.org These chemical probes are created by attaching a fluorescent dye to the this compound molecule at a position that does not interfere with its actin-binding activity. researchgate.net Several fluorescent conjugates of this compound have been prepared, which have been shown to bind specifically to actin and function in a manner indistinguishable from the natural product. researchgate.net These probes are invaluable for quantifying G-actin concentrations and for imaging the distribution and dynamics of the actin cytoskeleton within living cells. researchgate.net

Table 1: Examples of Functionalized this compound Analogues for Research Probes

| Analogue/Probe | Fluorescent Tag | Application | Reference |

|---|---|---|---|

| TMR-KabC | Tetramethylrhodamine (B1193902) (TMR) | Cell-permeable probe for imaging actin distribution and dynamics. | researchgate.net |

| FDE-KabC | Fluorescein (B123965) diester (FDE) | Cell-permeable probe for imaging actin distribution and dynamics. | researchgate.net |

| RG-KabC | Rhodol Green (RG) | Probe for in vitro quantification of G-actin. | researchgate.net |

| DAP-KabC | Dapoxyl (DAP) | Probe for in vitro quantification of G-actin. | researchgate.net |

| IC5-KabC | IC5 | Probe for in vitro quantification of G-actin. | researchgate.net |

Structural studies have revealed that the hydrophobic tail region of macrolides like this compound is responsible for their potent actin-binding and filament-severing activities. researchgate.netnih.gov This insight has spurred the design and synthesis of simplified analogues that retain this key "tail" fragment while omitting parts of the complex macrolide core. researchgate.net The goal is to create smaller, more easily synthesized molecules that mimic the biological activity of the parent natural product.

One strategy involves modifying a simplified side chain of this compound with a known actin-binding motif, such as the WH2 consensus sequence (LKKV), to potentially enhance its affinity for G-actin or its F-actin depolymerizing potency. rsc.orglookchem.com Research has shown that while adding the LKKV motif did not enhance affinity for G-actin, it did increase the F-actin depolymerization potency. rsc.orglookchem.com Interestingly, even a shorter, unmodified tail fragment was identified as a potent inhibitor of actin polymerization, highlighting the critical role of this structural element. rsc.orglookchem.com These simplified analogues serve as important tools for dissecting the specific interactions required for actin disruption. nih.gov

Viii. Research Applications of Kabiramide C and Its Derivatives

Molecular Probes for Actin Dynamics Studies

The unique mechanism of action of Kabiramide C, which involves binding to the barbed (+) end of actin filaments, has been exploited to create molecular probes for visualizing and quantifying actin dynamics within cells. nih.govnih.gov

Quantification of G-actin Concentration

The fluorescent properties of this compound conjugates have been harnessed to develop assays for the rapid determination of globular actin (G-actin) concentration in solution. researchgate.netnih.gov Techniques such as fluorescence anisotropy and Förster resonance energy transfer (FRET) utilizing these probes offer a quantitative method to measure G-actin levels. nih.gov This is significant because the pool of available G-actin monomers is a critical factor in regulating the rate and extent of actin polymerization. nih.gov For example, the fluorescence emission of Prodan-actin, another fluorescent actin conjugate, is sensitive to its molecular environment and changes upon binding of molecules like this compound. nih.gov The binding of this compound to Prodan-G-actin leads to a significant decrease in quantum yield and a shift in the emission spectrum, a change that can be measured to quantify the interaction. nih.gov

Tools for Understanding Actin-Binding Protein Regulation

This compound's mechanism of action involves mimicking the function of certain actin-binding proteins (ABPs), making it a valuable tool for studying the regulation of these proteins. uni-muenchen.demdpi.com Specifically, this compound acts as a biomimetic of the gelsolin superfamily of actin-capping proteins. nih.govpnas.orgwisc.edu

Competition-binding studies have demonstrated that this compound binds to the same site on G-actin as gelsolin domain 1 and CapG, two important capping proteins. nih.govpnas.orgnih.gov By competing with these endogenous proteins, this compound can be used to probe their roles in regulating actin dynamics. uni-muenchen.de The G-actin-Kabiramide C complex itself functions as an unregulated capping agent at the barbed end of actin filaments, effectively blocking filament elongation. nih.govnih.gov This allows researchers to investigate the consequences of uncapping and capping events on cellular processes without directly manipulating the expression or function of the native capping proteins. mdpi.com The structural basis for this mimicry lies in the interaction of the trisoxazole ring of this compound with subdomain 1 of actin and the insertion of its aliphatic side chain into the hydrophobic cleft between subdomains 1 and 3, a site also occupied by the actin-capping domain of gelsolin. wisc.edurcsb.org

Investigation of Actin-Mediated Cellular Processes

The ability of this compound to potently inhibit actin polymerization provides a means to investigate the role of actin dynamics in a wide array of cellular functions. nih.govrsc.org By treating cells with this compound, researchers can observe the effects of disrupting the actin cytoskeleton on processes such as cell motility, cytokinesis, and intracellular vesicle transport. nih.gov

For example, studies have shown that at nanomolar concentrations, the stable G-actin-Kabiramide C complex binds to the barbed ends of elongating filaments, leading to the formation of shorter, dysfunctional actin filaments. nih.gov This has a dramatic impact on cell protrusion and cell division. nih.gov Furthermore, treating fibroblast cells with a fragment of this compound resulted in a concentration-dependent loss of actin stress fibers, highlighting its utility in studying the organization of these contractile actin bundles. rsc.orglookchem.com The compound's ability to sever F-actin and cap the newly formed barbed ends further contributes to its disruptive effect on the actin cytoskeleton. mdpi.com

Ix. Biosynthetic Investigations and Origins

Current Understanding of Kabiramide C Biosynthesis (Limited Knowledge)

The biosynthesis of this compound is understood to follow a polyketide synthase (PKS) pathway. nih.govresearchgate.net Polyketides are a diverse class of natural products assembled from simple carboxylic acid precursors, such as acetate (B1210297) and propionate, through a series of condensation reactions catalyzed by large, multifunctional enzymes known as polyketide synthases. nih.govfrontiersin.org The structural complexity of this compound, featuring a large macrolide ring and a trisoxazole moiety, suggests a highly elaborate and modular PKS system is involved in its formation. mdpi.comresearchgate.net However, the specific genes and enzymes responsible for the assembly of the this compound backbone and its subsequent modifications have not yet been fully characterized, representing a significant gap in the current understanding. nih.govpnas.org The intricate stereochemistry and the unique chemical functionalities of the molecule point to a sophisticated biosynthetic machinery. researchgate.net

Hypothesized Role of Symbiotic Bacteria (e.g., 'Entotheonella' symbionts)

A growing body of evidence strongly suggests that this compound, and many other bioactive compounds isolated from marine sponges, are not produced by the sponge itself but by its symbiotic microorganisms. nih.govresearchgate.netresearchgate.net Marine sponges are known to host vast and diverse communities of bacteria, and these symbionts are increasingly recognized as the true producers of many sponge-derived natural products. nih.govnih.gov

Among the suspected producers of complex polyketides are bacteria from the candidate phylum 'Tectomicrobia', particularly the genus 'Entotheonella'. researchgate.net Metagenomic studies on sponges like Theonella swinhoei have revealed that 'Entotheonella' symbionts possess large genomes rich in biosynthetic gene clusters (BGCs) for polyketides and non-ribosomal peptides. researchgate.netnih.gov While the direct production of this compound by 'Entotheonella' has not been definitively proven, the discovery of biosynthetic pathways for structurally related polyketides, such as the misakinolides, within these symbionts lends strong support to this hypothesis. nih.gov The consistent co-occurrence of specific 'Entotheonella' species with the production of certain polyketides in different sponge chemotypes further strengthens the link between these symbionts and the biosynthesis of these complex molecules. researchgate.netnih.gov

Comparative Biosynthetic Pathways with Related Marine Macrolides

This compound belongs to a larger family of actin-targeting marine macrolides that share structural similarities, hinting at a common evolutionary origin for their biosynthetic pathways. nih.govrsc.org These include compounds like the swinholides, misakinolides, and tolytoxin. nih.govacs.org Comparative genomic and biosynthetic studies have begun to unravel the relationships between the PKS gene clusters responsible for producing these diverse molecules.

The biosynthetic gene clusters for these macrolides are often modular, meaning they are composed of discrete units (modules), each responsible for one cycle of polyketide chain extension and modification. nih.govpnas.org The diversity within this family of compounds appears to arise from variations in the number and composition of these modules, as well as from the presence or absence of specific tailoring enzymes that modify the polyketide backbone. For example, analysis of the biosynthetic gene clusters for misakinolide, tolytoxin, and the related luminaolides suggests that the core macrolide structure is an ancestral feature. nih.gov Evolutionary events, such as the loss or gain of entire PKS modules, have likely led to the divergence of these pathways and the creation of new, structurally distinct macrolides. nih.gov The binding mode of many of these macrolides to actin is also conserved, with a macrocyclic ring and a side chain "tail" that interacts with the protein. rsc.org

Allocation within Sponge Tissues

Studies on the distribution of this compound and related trisoxazole macrolides within the host sponge have revealed a non-uniform allocation, suggesting a specific biological role for these compounds. researchgate.netresearchgate.net In the sponge Penares nux, for instance, kabiramides have been found to accumulate in higher concentrations in the outer tissues and in the protruding, budding structures known as capitums. researchgate.netresearchgate.net This preferential localization in the more exposed and vulnerable parts of the sponge supports the hypothesis that these compounds serve as a chemical defense mechanism against predators, fouling organisms, or pathogens. researchgate.net

Imaging mass spectrometry techniques have been employed to visualize the precise location of these macrolides within the sponge tissue, confirming their concentration in the external layers. researchgate.net The uneven distribution of these toxic metabolites aligns with the optimal defense theory, which posits that organisms will allocate their defensive chemicals to the parts of their body that are most valuable and most at risk of attack. researchgate.net This strategic placement ensures maximum protection for the sponge while potentially minimizing the metabolic cost of producing these complex molecules.

X. Future Directions in Academic Research on Kabiramide C

Development of More Selective Actin-Targeting Compounds

The high affinity and specificity of Kabiramide C for actin make it an excellent scaffold for the development of new chemical probes and potential therapeutics. researchgate.netnih.gov While this compound itself is a potent cytotoxin, largely due to its disruption of the actin cytoskeleton, there is considerable interest in designing analogs with greater selectivity for specific actin isoforms or functions. researchgate.netnih.gov

Research in this area focuses on modifying the structure of this compound to enhance its binding affinity and selectivity. core.ac.uknih.gov For example, in silico studies have been employed to identify key residues on the actin binding site that form critical hydrophobic and hydrogen-bonding interactions with the ligand. core.ac.uknih.gov These computational models have suggested that modifications to this compound could lead to structures with increased predicted binding energy and reduced molecular mass, indicating a potential for creating more potent and efficient actin-targeting molecules. core.ac.uknih.gov

One promising strategy involves the synthesis of hybrid molecules that combine fragments of this compound with other actin-binding motifs. A study demonstrated that attaching a WH2 consensus actin-binding motif (LKKV) to a simplified side chain of this compound increased the F-actin depolymerization potency of the resulting compound. lookchem.com This suggests that incorporating elements from natural actin-binding proteins could lead to compounds with novel and more specific activities. lookchem.com Although this particular modification did not enhance the affinity for G-actin, it highlights a viable path toward tuning the activity profile of this compound-based compounds. lookchem.com The ultimate goal is to develop compounds that can selectively inhibit actin dynamics in specific cellular contexts, such as in cancer cells, without causing widespread cytotoxicity. researchgate.netnih.govresearchgate.net

Further Elucidation of Biosynthetic Pathways

Understanding the biosynthesis of this compound is crucial for ensuring a sustainable supply for research and for enabling the production of novel analogs through biosynthetic engineering. The complex structure of this compound suggests a sophisticated biosynthetic pathway, likely involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. researchgate.net

While the biosynthetic pathways of many microbial natural products are being unraveled, the elucidation of pathways for marine-derived compounds like this compound often lags due to challenges in culturing the producing organisms and genetic manipulation. frontiersin.org Future research will likely leverage advances in genomics, transcriptomics, and proteomics to identify the gene clusters responsible for this compound production in its marine sponge symbiont.

Modern approaches such as chemoproteomics, which uses activity-based probes to identify enzymes involved in a specific metabolic pathway, could be instrumental. frontiersin.org This technique has been successfully applied to elucidate the biosynthesis of complex plant natural products and could be adapted for marine organisms. frontiersin.org Additionally, computational tools for metabolic pathway prediction, which use known enzymatic transformation patterns to infer new metabolic routes, can help in generating hypotheses about the biosynthetic steps. pharmafeatures.com A complete understanding of the biosynthetic machinery will open the door to heterologous expression and metabolic engineering, allowing for the production of this compound and the generation of novel derivatives with potentially improved properties.

Exploration of Novel Binding Site Exploitation

The interaction of this compound with actin is a remarkable example of molecular mimicry, where a small molecule imitates the function of a protein. nih.govnih.govuni-muenchen.de this compound binds to a site on G-actin that overlaps with the binding site of endogenous actin-binding proteins like gelsolin and CapG. nih.govnih.gov This interaction involves the trisoxazole ring of this compound interacting with subdomain 1 of actin, while its aliphatic tail inserts into a hydrophobic cleft between subdomains 1 and 3. wisc.edu

Future research will focus on exploiting this binding site to design novel actin modulators. In silico flexible docking studies have already identified potential residues on the actin binding site that are not yet fully exploited by known ligands. core.ac.uknih.gov By designing molecules that can form additional interactions with these residues, it may be possible to create compounds with even higher affinity and specificity. core.ac.uknih.gov

Furthermore, the modular nature of the this compound-actin interaction, with distinct roles for the macrocycle and the tail, offers opportunities for creating "fragment-based" drugs. Studies on synthetic tail analogs of related macrolides have shown that the tail region alone is responsible for the filament-severing activity. osti.govnih.gov This knowledge can be used to design smaller, more synthetically accessible molecules that retain the desired biological activity. osti.govnih.gov The goal is to move beyond simply mimicking the binding of this compound and to rationally design compounds that can modulate actin in novel ways, potentially leading to new therapeutic strategies.

Advanced Structural Studies with Actin Complexes

High-resolution structural information is fundamental to understanding the precise mechanism of action of this compound and for guiding the design of new compounds. X-ray crystallography has already provided detailed structures of G-actin in complex with this compound and the related compound Jaspisamide A at resolutions of 1.45 Å and 1.6 Å, respectively. wisc.edu These structures have been instrumental in revealing the absolute stereochemistry of these toxins and the key interactions with actin. wisc.edu

Future research will likely employ advanced structural biology techniques to gain even deeper insights. Cryo-electron microscopy (cryo-EM) is a powerful tool for studying the structure of protein complexes in their native state and could be used to visualize the interaction of this compound with actin filaments (F-actin). This would provide a more dynamic picture of how this compound severs and caps (B75204) actin filaments. Superimposing the structure of the actin-Kabiramide C complex onto models of F-actin has already suggested steric clashes that explain its filament-severing activity. researchgate.netwisc.edu

Furthermore, combining structural data with computational modeling and molecular dynamics simulations will allow for a more detailed understanding of the binding kinetics and the conformational changes that occur upon binding. core.ac.uk These advanced structural studies will not only refine our understanding of how this compound works but will also provide a more accurate template for the structure-based design of new and improved actin-targeting compounds.

Integration with Emerging Cell Biology Techniques

This compound and its derivatives are valuable tools for probing the intricate dynamics of the actin cytoskeleton within living cells. nih.govuni-muenchen.de The development of fluorescently labeled this compound analogs has enabled the visualization of actin filament distribution and dynamics with high spatial and temporal resolution. mdpi.comresearchgate.net

Future research will see the integration of these chemical probes with a host of emerging cell biology techniques. Advanced microscopy methods, such as super-resolution microscopy and single-molecule imaging, will allow researchers to track individual this compound molecules and observe their interactions with the actin cytoskeleton in unprecedented detail. For instance, a tetramethylrhodamine-derivatised this compound has been used to visualize the distribution of actin filaments at the leading edge of cells, providing insights into the forces involved in cell protrusion. mdpi.comresearchgate.net

Moreover, combining the use of this compound with techniques like traction force microscopy and laser ablation will enable a more quantitative understanding of how the disruption of actin dynamics by this compound affects cell mechanics and motility. As our ability to manipulate and visualize cellular processes continues to advance, this compound will remain an indispensable tool for dissecting the complex roles of the actin cytoskeleton in health and disease. mdpi.com

Q & A

Q. Q1. How is Kabiramide C structurally characterized and validated in new studies?

To confirm the identity and purity of this compound, researchers must provide detailed spectroscopic data (e.g., NMR, mass spectrometry) and chromatographic analyses (HPLC). For novel derivatives, X-ray crystallography or cryo-EM may be employed to resolve structural ambiguities. Comparative studies with known standards (e.g., CAS 64317-66-4) are critical .

Q. Q2. What experimental protocols are recommended for initial bioactivity screening of this compound?

Standardized assays include dose-response studies (e.g., 20 nM concentrations in actin polymerization assays ), cytotoxicity profiling (MTT assays), and fluorescence recovery after photobleaching (FRAP) to assess membrane dynamics. Controls should account for solvent effects (e.g., methyl-β-cyclodextrin ). Replicate experiments (n ≥ 3) and statistical validation (P ≤ 0.05) are mandatory .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity of this compound across studies?

Discrepancies often arise from variability in sample purity, assay conditions (e.g., temperature, ionic strength), or cell line specificity. A systematic review (following Cochrane guidelines ) should:

Q. Q4. What advanced techniques are used to study this compound’s mechanism of action in actin dynamics?

High-resolution structural methods, such as X-ray crystallography (Advanced Light Source beamline 8.2.2 ), and live-cell imaging (FRAP/photoconversion ) are pivotal. Quantitative proteomics can identify interacting partners, while molecular dynamics simulations model binding kinetics. Collaborative frameworks (e.g., NIH-funded consortia ) enhance data robustness.

Q. Q5. How should dose-response studies for this compound be designed to account for cellular heterogeneity?

Single-cell RNA sequencing and microfluidics enable population-level resolution. Dose ranges (e.g., 1–100 nM ) must span EC50 values, with nonlinear regression models (e.g., Hill equation) to quantify efficacy. Resource planning (e.g., recruitment timelines, facility access ) ensures scalability.

Methodological Guidance

Q. Q6. What are best practices for ensuring reproducibility in this compound research?

- Documentation : Detailed experimental sections must include batch numbers, equipment calibration, and software versions .

- Data Sharing : Use repositories like Zenodo for raw microscopy images or NMR spectra. Follow Cambridge University Press guidelines for material requests .

- Reagent Validation : Cross-validate commercial this compound samples via independent assays (e.g., actin polymerization inhibition ).

Q. Q7. How can researchers operationalize hypotheses about this compound’s therapeutic potential?

Adopt the PICO framework:

- Population : Target cell lines (e.g., cancer vs. non-cancer ).

- Intervention : this compound dosing regimens.

- Comparison : Positive controls (e.g., latrunculin A).

- Outcome : Quantified actin depolymerization rates .

Data Analysis and Interpretation

Q. Q8. What statistical methods are appropriate for analyzing this compound’s effects in high-content screening?

Multivariate analysis (PCA, t-SNE) reduces dimensionality in imaging datasets. For time-lapse studies, mixed-effects models account for intra-sample variability. Open-source tools (e.g., ImageJ, Python Scikit-learn) align with FAIR data principles .

Q. Q9. How should researchers address ethical considerations in this compound studies involving animal models?

Follow NIH guidelines for humane endpoints and IACUC protocols. Transparent reporting of attrition rates and adverse events is required, as per Cochrane ethical standards .

Collaborative and Funding Considerations

Q. Q10. What strategies enhance interdisciplinary collaboration in this compound research?

- Data Integration : Use platforms like Galaxy for omics data harmonization.

- Funding Alignment : Target grants supporting marine natural products (e.g., NIH R01 GM077190 ).

- Co-Authorship : Define roles early using CRediT taxonomy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes